molecular formula C9H10ClN3 B13136521 (5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine

(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine

Cat. No.: B13136521
M. Wt: 195.65 g/mol
InChI Key: RRBRPQHDGIRVCO-UHFFFAOYSA-N
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Description

(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a chlorine atom and a methyl group on the imidazo[1,2-a]pyridine ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-chloro-3-methylpyridine with formamide, followed by cyclization in the presence of a strong acid such as hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted imidazo[1,2-a]pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a scaffold for the development of new pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the imidazo[1,2-a]pyridine ring can enhance binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol: This compound has a similar imidazo[1,2-a]pyridine core but with a hydroxyl group instead of a chlorine atom.

    (5-Chloro-2-methylimidazo[1,2-a]pyridine): Lacks the methanamine group but shares the same core structure.

Uniqueness

The presence of both the chlorine atom and the methanamine group in (5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

(5-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine

InChI

InChI=1S/C9H10ClN3/c1-6-7(5-11)13-8(10)3-2-4-9(13)12-6/h2-4H,5,11H2,1H3

InChI Key

RRBRPQHDGIRVCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)C=CC=C2Cl)CN

Origin of Product

United States

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